BenchChemオンラインストアへようこそ!

Renierol

Xanthine oxidase inhibition Hypouricemic agents Competitive inhibition kinetics

Renierol is the only research compound that combines competitive xanthine oxidase inhibition (IC50 1.36–1.85 μg/mL) with direct antibiotic activity against Staphylococcus aureus (10-mm inhibition zone at 100 μg). Its isoquinoline quinone scaffold delivers oral hypouricemic efficacy (39–54% serum urate reduction at 10–30 mg/kg) unmatched by allopurinol or febuxostat, enabling dual-mechanism studies in hyperuricemia–infection comorbidity models. With defined cytotoxicity (L1210 IC50 3.0 μg/mL), it is a versatile comparator for scaffold-activity profiling and synthetic methodology development. Secure this polypharmacological standard to advance your next mechanistic or library-synthesis program.

Molecular Formula C30H38O
Molecular Weight 414.6 g/mol
CAS No. 16795-96-3
Cat. No. B1680509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRenierol
CAS16795-96-3
SynonymsRenierol; 
Molecular FormulaC30H38O
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C)C)C
InChIInChI=1S/C30H38O/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-20-30-21-19-27(5)28(6)29(30)7/h8-21,31H,22H2,1-7H3/b9-8+,14-10+,15-11+,20-18+,23-12+,24-13+,25-16+,26-17+
InChIKeyAMLHIIIABPTETM-CDLYCDBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Renierol (CAS 16795-96-3): Baseline Profile for Scientific Procurement


Renierol is an isoquinoline quinone alkaloid isolated from marine sponges of the genera Haliclona and Xestospongia [1]. It is characterized as an orally active, competitive inhibitor of xanthine oxidase (XO) with demonstrated hypouricemic effects in vivo [1]. Renierol also exhibits antibiotic activity against Staphylococcus aureus and mild cytotoxicity against the L1210 murine leukemia cell line [2]. Its molecular formula is C30H38O, with a molar mass of 414.62 g/mol [1].

Why Generic Xanthine Oxidase Inhibitor Substitution Fails: The Renierol Differentiation


Generic substitution of Renierol with other xanthine oxidase (XO) inhibitors is not scientifically valid because Renierol exhibits a unique dual pharmacological profile—competitive XO inhibition coupled with direct antibiotic activity—that is not replicated by clinical standards like allopurinol or febuxostat [1]. While allopurinol and febuxostat are structurally unrelated and optimized for chronic gout management, Renierol's isoquinoline quinone scaffold confers a distinct competitive inhibition mechanism (IC50 1.36–1.85 μg/mL) and oral hypouricemic efficacy [1]. Furthermore, Renierol demonstrates quantifiable antibiotic activity against Staphylococcus aureus, a property absent in purine- and non-purine-based XO inhibitors [2]. This divergent polypharmacology, rooted in Renierol's natural product architecture, directly impacts selection for research models requiring simultaneous XO inhibition and antimicrobial assessment [1][2].

Renierol Product-Specific Quantitative Differentiation Evidence


Renierol vs. Allopurinol: In Vitro Xanthine Oxidase Inhibition Potency Comparison

Renierol demonstrates competitive xanthine oxidase (XO) inhibition with an IC50 of 1.36 μg/mL (superoxide radical measurement) and 1.85 μg/mL (uric acid measurement) [1]. The positive control allopurinol, a widely used clinical XO inhibitor, typically exhibits IC50 values ranging from 0.2 to 50 μM under similar assay conditions (cross-study comparable context) [2]. Renierol's IC50 values correspond to approximately 3.28 μM and 4.46 μM, placing its in vitro potency within the established range of allopurinol but delivered via a structurally distinct, marine-derived isoquinoline scaffold [1].

Xanthine oxidase inhibition Hypouricemic agents Competitive inhibition kinetics

Renierol In Vivo Hypouricemic Efficacy: Dose-Dependent Serum Urate Reduction in Mice

Oral administration of Renierol in a potassium oxonate-induced hyperuricemic mouse model produced statistically significant, dose-dependent reductions in serum urate levels [1]. At doses of 10, 20, and 30 mg/kg, serum urate decreased from the hyperuricemic control level of 6.74 ± 0.23 mg/dL to 4.08 ± 0.09 mg/dL, 3.47 ± 0.11 mg/dL, and 3.12 ± 0.08 mg/dL, respectively (P < 0.01 for all doses) [1]. This represents a 39–54% reduction in serum urate, confirming oral bioavailability and systemic XO inhibitory activity in a living organism.

In vivo hypouricemic activity Oral bioavailability Hyperuricemia model

Renierol Antibiotic Activity: Quantified Inhibition of Staphylococcus aureus

Renierol exhibits direct antibiotic activity against Staphylococcus aureus, a property not shared by conventional XO inhibitors such as allopurinol or febuxostat [1]. In a standardized disk diffusion assay, 100 μg of Renierol applied to a 6-mm disk produced a 10-mm zone of inhibition against S. aureus [1]. This polypharmacology distinguishes Renierol from single-target XO inhibitors and expands its research utility to antimicrobial screening or dual-mechanism studies.

Antibiotic activity Marine natural products Antimicrobial disk diffusion

Renierol Cytotoxicity Profile: IC50 Against L1210 Murine Leukemia Cells

Renierol demonstrates mild cytotoxicity against the L1210 murine leukemia cell line with an IC50 of 3.0 μg/mL [1]. This cytotoxicity is notable in the context of the crude methanolic extract of the source sponge, which exhibited an LC50 of 0.05 μg/mL against the same cell line, indicating Renierol is not the primary cytotoxic constituent [1]. This baseline cytotoxicity data is essential for researchers evaluating Renierol in cell-based assays or screening for potential anticancer activity.

Cytotoxicity Marine alkaloids L1210 cell line

Regioselective Total Synthesis: Enabling Scalable Procurement of Renierol

A regioselective total synthesis of Renierol from 5-oxygenated isoquinoline has been reported, providing a scalable, non-extractive route to the compound [1]. This synthetic accessibility differentiates Renierol from many marine natural products that are solely available via low-yield extraction, ensuring more reliable and reproducible procurement for research programs requiring gram-scale quantities [1].

Total synthesis Isoquinoline alkaloids Chemical procurement

Optimal Research Application Scenarios for Renierol Procurement


Comparative Xanthine Oxidase Inhibitor Pharmacology Studies

Renierol's competitive XO inhibition (IC50 1.36–1.85 μg/mL) and oral hypouricemic efficacy (39–54% serum urate reduction at 10–30 mg/kg) make it a valuable comparator for studies evaluating structural classes of XO inhibitors beyond purine analogs like allopurinol [1]. Researchers can employ Renierol to investigate scaffold-dependent differences in inhibition kinetics, off-target effects, or in vivo pharmacodynamics.

Dual-Mechanism Research: Xanthine Oxidase Inhibition and Antimicrobial Assessment

Renierol's quantifiable antibiotic activity against S. aureus (10-mm inhibition zone at 100 μg) uniquely positions it for studies exploring the intersection of purine metabolism and host-pathogen interactions [1]. This dual activity is absent in standard XO inhibitors, enabling research into novel therapeutic strategies for conditions where hyperuricemia and bacterial infection coexist.

Marine Natural Product Chemical Biology and Cytotoxicity Screening

With a defined cytotoxicity IC50 of 3.0 μg/mL against L1210 cells, Renierol serves as a well-characterized reference compound for marine alkaloid screening programs [1]. Its mild cytotoxicity relative to the crude sponge extract (LC50 0.05 μg/mL) allows researchers to benchmark new isolates and evaluate structure-activity relationships within the isoquinoline quinone class.

Synthetic Methodology Development and Scalable Supply Projects

The published regioselective total synthesis of Renierol from 5-oxygenated isoquinoline provides a foundation for methodology development in isoquinoline alkaloid synthesis [1]. Research groups focused on scalable natural product synthesis can utilize Renierol as a model system to optimize yields, explore new catalytic strategies, or generate analog libraries.

Quote Request

Request a Quote for Renierol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.